2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 2-fluorophenyl acetic acid with 2H-chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl 2-oxo-2H-chromene-3-carboxylate
- 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
2-(2-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the fluorophenyl and chromene moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13FO4 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13FO4/c19-15-7-3-2-6-14(15)16(20)11-23-18(21)13-9-12-5-1-4-8-17(12)22-10-13/h1-9H,10-11H2 |
InChI Key |
REJLXHXAORYNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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